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Abstract

High-gravity (HG, 16—20°P) and very-high-gravity (VHG, >20°P) brewing offer significant
economic advantages through increased capacity and energy efficiency. However, these
environments induce osmotic stress and ethanol toxicity, frequently resulting in "stuck"
fermentations characterized by high residual maltotriose. This application note details the
kinetic mechanisms of maltotriose transport—specifically the roles of the AGT1 and MTT1
permeases—and provides a validated protocol for optimizing uptake via magnesium (

) supplementation and differential pitching rates.

Mechanistic Background: The "Maltotriose Hang"

In standard wort, fermentable sugars are consumed in a distinct hierarchy governed by Carbon
Catabolite Repression (CCR). Glucose and fructose are consumed first, repressing the MAL
loci required for maltose and maltotriose uptake.[1] The specific bottleneck in HG brewing is
the transition from maltose to maltotriose consumption.

Transporter Kinetics: Ale vs. Lager

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8054977#bc-rfq
https://www.benchchem.com/product/b8054977/docs?utm_src=pdf-body#application-note-optimizing-maltotriose-fermentation-in-high-gravity-brewing
https://www.benchchem.com/product/b8054977/docs?utm_src=pdf-body#application-note-optimizing-maltotriose-fermentation-in-high-gravity-brewing
https://www.benchchem.com/product/b8054977/docs?utm_src=pdf-body#application-note-optimizing-maltotriose-fermentation-in-high-gravity-brewing
https://www.benchchem.com/product/b8054977/docs?utm_src=pdf-body#application-note-optimizing-maltotriose-fermentation-in-high-gravity-brewing
https://repository.nottingham.ac.uk/68443/1/PhD%20Thesis_ChrisAlexander%20FINAL%2002.2022.pdf
https://www.benchchem.com/product/b8054977/docs?utm_src=pdf-body#application-note-optimizing-maltotriose-fermentation-in-high-gravity-brewing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054977?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The inability to ferment maltotriose is rarely due to a lack of intracellular hydrolytic enzymes
(glucosidases) but rather the rate-limiting step of transmembrane transport.

e Saccharomyces cerevisiae (Ale): Relies primarily on the AGT1 transporter (encoded by
MAL11). AGT1 is a broad-substrate permease (

-symporter) that transports maltotriose, maltose, and trehalose.[2] It is highly sensitive to
ethanol stress and temperature drops.

e Saccharomyces pastorianus (Lager): As a hybrid of S. cerevisiae and S. eubayanus, lager
yeast possesses a unique transporter, MTT1 (also known as MTY1). Unlike AGT1, MTT1
has a higher affinity for maltotriose than maltose and retains functionality at lower
temperatures (8—15°C), making it critical for lager fermentations.[3]

The Stress Blockade

In HG environments, ethanol concentrations >6% (v/v) disrupt the plasma membrane's lipid
bilayer. This increases non-specific proton influx, forcing the cell to expend ATP on the

-ATPase pump to maintain pH homeostasis rather than on active sugar transport.

Visualization: Sugar Transport Pathways

The following diagram illustrates the competitive uptake and genetic regulation distinguishing
Ale and Lager strains.
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Figure 1: Mechanism of sugar uptake competition and stress inhibition. Note the repressive role
of Glucose on maltotriose transporters (AGT1/MTT1) and the physical inhibition caused by

ethanol stress.

Optimization Strategy: Magnesium & Pitching Rates
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While genetic engineering (e.g., overexpression of AGT1) is a valid research route, industrial
optimization relies on physiological manipulation. The most effective intervention for HG
maltotriose uptake is Magnesium (

) supplementation.

Why Magnesium?

acts as a cofactor for key glycolytic enzymes (pyruvate kinase, enolase) and, crucially,
stabilizes the plasma membrane against ethanol toxicity. Standard wort contains 100-150 ppm

, Which is insufficient for VHG fermentations where requirements can exceed 300 ppm.

_ ¢ Ontimizati

Optimized HG .
Parameter Standard HG (18°P) Mechanism
(18°P)
Overcomes initial
Pitching Rate cells/mL/°P cells/mL/°P osmotic shock lag
phase.
Maintains ATPase
~120 ppm 400-500 ppm o
C activity; prevents
onc. (Endogenous) (Supplemented)
"leaky" membranes.
_ >20 ppm (or O2 Sterol synthesis for
Oxygenation 8-10 ppm o o
injection) membrane fluidity.
) Complete maltotriose
Attenuation 12-75% 80-84%

consumption.

Protocol: High-Gravity Maltotriose Optimization
Assay

Purpose: To determine the optimal magnesium dosage and pitching rate for a specific yeast
strain to maximize maltotriose depletion in >18°P wort.

Materials

e Base Wort: High gravity (18—-22°P), all-malt wort.
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e Yeast: Target strain (propagated to viability >95%).
e Reagents:
(analytical grade).

o Equipment: 2L EBC fermentation tubes or bioreactors, HPLC with Refractive Index (RI)
detector.

Experimental Design (Workflow)

Wort Preparation | Mg Supplementation Pitching Fermentation Sampling . HPLC Analysis
(20°P, Zinc 0.2ppm) | (0,200, 500 ppm) (1.5M cells/mL/°P) (20°C Ale / 12°C Lager) | (Every 12h) | (Rezex RCM-Monosaccharide)

A

Click to download full resolution via product page

Figure 2: Workflow for the differential magnesium optimization assay.

Step-by-Step Methodology

Phase 1: Media Preparation

e Prepare 10L of 20°P wort. Aerate to saturation (>15 ppm
).

 Divide into three aliquots:
o Control: No addition.
o Low Mg: Add

(adds ~100 ppm
).

o High Mg: Add

(adds ~300 ppm
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)

o Note:
is approx 9.8% Magnesium by mass.

Phase 2: Inoculation (Pitching)
e Calculate biomass requirement:
o Centrifuge yeast slurry and wash with sterile water to remove ethanol/trub.
» Pitch yeast into aliquots.
Phase 3: Fermentation & Sampling
 Incubate at strain-optimal temperature (e.g., 20°C for Ale).
» Critical Step: Aseptically draw 10 mL samples every 24 hours.

o Centrifuge samples (3000 x g, 5 min) immediately to stop fermentation. Filter supernatant
(0.45 pm).

Phase 4: HPLC Analysis (Validation)
e Column: Bio-Rad Aminex HPX-87H or Rezex RCM-Monosaccharide.
e Mobile Phase: 5 mM
(Aminex) or HPLC-grade Water (Rezex).
e Flow Rate: 0.6 mL/min at 65°C.
o Detection: Refractive Index (RI).

o Target Metrics: Track the "crossover point" where glucose reaches ~0 g/L and maltose
consumption accelerates. Measure the slope of maltotriose consumption from Day 3 to Day
7.
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Troubleshooting & QC

Issue Observation Root Cause Corrective Action

Increase Mg to

High residual )
] o 500ppm in next batch;
maltotriose; Ethanol toxicity
Stuck at 1.020 SG o lower ferm temp
Glucose/Maltose deactivating AGTL1. )
slightly to reduce
gone. o
toxicity.
Increase pitching rate
o Osmotic shock; low to
Long Lag Phase >24h before activity.

sterol reserves.
; double oxygenation.

Reduce fermentation

temperature; ensure
) Stress response;
Fusel Alcohols Solvent-like aroma. ) YAN (Yeast
excessive growth. o )
Assimilable Nitrogen)

>250 ppm.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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